molecular formula C17H17N3O5 B2586433 N-(5-nitrofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide CAS No. 899951-13-4

N-(5-nitrofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide

Cat. No. B2586433
CAS RN: 899951-13-4
M. Wt: 343.339
InChI Key: ILSYWKPLDRCVKE-UHFFFAOYSA-N
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Description

“N-(5-nitrofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide” is a derivative of 5-nitrofuran . 5-Nitrofuran derivatives are known to exhibit interesting chemical properties and have been studied for their potential applications in medicinal chemistry .


Synthesis Analysis

The synthesis of 5-nitrofuran derivatives has been reported in the literature . For instance, a first-of-its-kind anhydrous synthesis of (E)-5-nitrofuran-2-yl methylene hydrazine, 5-nitrofuran-2-carbohydrazide, and its dimeric 5-nitro-N’-5-nitrofuran-2-carbonyl furan-2-carbohydrazide has been described .


Molecular Structure Analysis

The molecular structure of 5-nitrofuran derivatives can be analyzed using techniques such as 1H and 13C NMR spectroscopy . These techniques provide information about the chemical environment of the atoms in the molecule and can help to elucidate its structure .


Chemical Reactions Analysis

5-Nitrofuran derivatives are known to be reactive towards several deuterated solvents . This reactivity can be studied using NMR spectroscopy, which provides information about the chemical shifts of the atoms in the molecule and can help to understand its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-nitrofuran derivatives can be analyzed using various techniques. For example, their melting and boiling points can be determined experimentally . Their density and specific gravity can also be predicted .

Scientific Research Applications

Antibacterial and Antifungal Activities

Nitrofurantoin analogues, including those with furan and pyrazole scaffolds, have been designed and synthesized for their antibacterial properties against Gram-positive and Gram-negative bacteria. These compounds, by extension, suggest that N-(5-nitrofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide could have potential antibacterial applications, given its structural similarity to nitrofurantoin analogues (Hassan et al., 2020). Furthermore, some derivatives of 2-amino-5-nitrothiazole have shown antimicrobial and antitubercular activities, indicating that similar nitrofuran compounds could be explored for these purposes as well (Samadhiya et al., 2013).

Enzyme Inhibition for Therapeutic Targets

Compounds with nitrofuran motifs have been investigated as inhibitors of the metalloenzyme carbonic anhydrase, particularly the cytosolic isoforms hCA I, II, and VII. These enzymes are therapeutic targets for the treatment of various conditions, including glaucoma, epilepsy, and mountain sickness. The effective inhibition of these enzymes by nitrofuran derivatives suggests a potential research pathway for this compound in the development of new therapeutic agents (Ulus et al., 2013).

Material Science and Sensor Development

In the field of material science, nitrophenyl-based compounds have been used to modify electrodes, suggesting that nitrofuran derivatives could be relevant for the development of sensors or electrochemical devices. The preparation and characterization of such modified electrodes highlight the versatility of nitro-containing compounds in creating functional materials with potential applications in sensing technologies (Üstündağ & Solak, 2009).

Chemical Synthesis and Organic Chemistry

Nitrofuran compounds are pivotal in organic synthesis, serving as intermediates for the preparation of a variety of heterocyclic compounds. Their reactivity and functional group compatibility enable the synthesis of complex molecules with potential applications in medicinal chemistry and drug discovery. For example, the synthesis of pyrazole, triazole, triazine, and triazepine derivatives from N,N′-Diphenylpiperidine-1-carbohydrazonamide demonstrates the utility of nitrofuran derivatives in constructing biologically relevant heterocycles (Omran et al., 2006).

Safety and Hazards

While specific safety and hazard information for “N-(5-nitrofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide” is not available, it’s important to note that anhydrous hydrazine, which is used in the synthesis of some 5-nitrofuran derivatives, is toxic and a powerful reducing agent capable of causing explosions .

properties

IUPAC Name

N-(5-nitrofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c21-16(14-9-10-15(25-14)20(23)24)19(13-7-3-1-4-8-13)17(22)18-11-5-2-6-12-18/h1,3-4,7-10H,2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSYWKPLDRCVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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